molecular formula C9H6N4O B188320 (E)-1H-1,3-benzodiazole-2-carbonimidoyl cyanide CAS No. 63823-75-6

(E)-1H-1,3-benzodiazole-2-carbonimidoyl cyanide

Cat. No.: B188320
CAS No.: 63823-75-6
M. Wt: 186.17 g/mol
InChI Key: PQLWDKIIDNPBHB-UHFFFAOYSA-N
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Description

(E)-1H-1,3-benzodiazole-2-carbonimidoyl cyanide is a heterocyclic compound that features a benzodiazole ring fused with a carbonimidoyl cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1H-1,3-benzodiazole-2-carbonimidoyl cyanide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with cyanogen bromide in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-1H-1,3-benzodiazole-2-carbonimidoyl cyanide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzodiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized benzodiazole derivatives.

    Reduction: Reduced benzodiazole derivatives.

    Substitution: Substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

(E)-1H-1,3-benzodiazole-2-carbonimidoyl cyanide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of (E)-1H-1,3-benzodiazole-2-carbonimidoyl cyanide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in metabolic pathways, resulting in the disruption of cellular processes and exhibiting antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 1H-1,3-benzodiazole-2-carbonitrile
  • 1H-1,3-benzodiazole-2-carboxamide
  • 1H-1,3-benzodiazole-2-carboxylic acid

Uniqueness

(E)-1H-1,3-benzodiazole-2-carbonimidoyl cyanide is unique due to the presence of the carbonimidoyl cyanide group, which imparts distinct chemical reactivity and biological activity compared to other benzodiazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2E)-2-(1H-benzimidazol-2-yl)-2-hydroxyiminoacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c10-5-8(13-14)9-11-6-3-1-2-4-7(6)12-9/h1-4,14H,(H,11,12)/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXHVGIAEHZKKT-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=NO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=N/O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40419930
Record name (E)-1H-1,3-benzodiazole-2-carbonimidoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63823-75-6
Record name (E)-1H-1,3-benzodiazole-2-carbonimidoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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